molecular formula C12H11F3N4 B2870295 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine CAS No. 861227-55-6

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2870295
CAS RN: 861227-55-6
M. Wt: 268.243
InChI Key: XBSWSLZHIAZCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is commonly referred to as HTS-1197 and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of this compound, which is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer effects in various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has shown antiviral activity against various viruses, including hepatitis C virus and dengue virus. Furthermore, this compound has been shown to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine in lab experiments include its high purity and yield, potent inhibitory effects on this compound, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for the research and development of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Development of more potent and selective inhibitors of this compound for the treatment of various diseases.
3. Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Investigation of the potential synergistic effects of this compound with other drugs for the treatment of various diseases.
5. Development of new synthesis methods to improve the yield and purity of this compound.
In conclusion, this compound is a chemical compound with unique properties and potential applications in various fields. Its potent inhibitory effects on this compound make it an attractive target for drug discovery and development. Further studies are needed to determine its safety and efficacy in vivo and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 4-(p-tolyl)-6-(trifluoromethyl)pyrimidine-2(1H)-one with hydrazine hydrate in the presence of acetic acid. This method yields the desired compound with a high purity and yield.

Scientific Research Applications

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine has been extensively studied in scientific research due to its potential applications in various fields. This compound has shown promising results as an anticancer agent, antiviral agent, and immunosuppressive agent.

properties

IUPAC Name

[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSWSLZHIAZCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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